molecular formula C11H11NO5 B14301302 2-(4-Nitrophenoxy)ethyl prop-2-enoate CAS No. 115382-67-7

2-(4-Nitrophenoxy)ethyl prop-2-enoate

Cat. No.: B14301302
CAS No.: 115382-67-7
M. Wt: 237.21 g/mol
InChI Key: UXXUZRZICNTQLT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethyl prop-2-enoate is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenyl group attached to an ethoxyethyl chain, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl prop-2-enoate typically involves the reaction of 4-nitrophenol with 2-chloroethyl prop-2-enoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted ethoxyethyl derivatives.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The ethoxyethyl chain and prop-2-enoate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenoxy)ethyl prop-2-enoate
  • 2-(3-Nitrophenoxy)ethyl prop-2-enoate
  • 2-(4-Methoxyphenoxy)ethyl prop-2-enoate

Uniqueness

2-(4-Nitrophenoxy)ethyl prop-2-enoate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the prop-2-enoate moiety also imparts distinct properties, making it a valuable compound for various applications.

Properties

CAS No.

115382-67-7

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-(4-nitrophenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C11H11NO5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2

InChI Key

UXXUZRZICNTQLT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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